

# Protocol for assessing BI 224436 efficacy using p24 ELISA

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| Compound Name:       | BI 224436 |           |
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## **Application Notes and Protocols**

Topic: Protocol for Assessing BI 224436 Efficacy Using p24 ELISA

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 integrase (IN) enzyme is essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a productive infection.[1][2] BI 224436 is a novel, highly potent, non-catalytic site integrase inhibitor (NCINI). [3][4][5] Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site, BI 224436 binds to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain.[1][2] This unique mechanism of action inhibits the 3'-processing step of integration and also prevents the essential protein-protein interaction between integrase and the host-cell co-factor, Lens Epithelial Derived Growth Factor (LEDGF).[1][2]

A common and reliable method for quantifying HIV-1 replication in vitro is the p24 antigen capture Enzyme-Linked Immunosorbent Assay (ELISA).[6] The HIV-1 p24 protein is the major core protein of the virus, and its concentration in cell culture supernatant is directly proportional to the level of viral replication.[7] This application note provides a detailed protocol for assessing the antiviral efficacy of **BI 224436** against HIV-1 in cell culture by quantifying p24 levels.

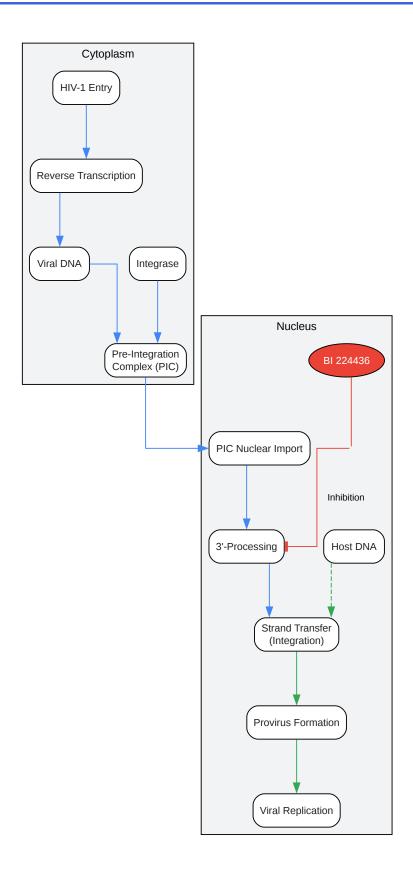


## **Mechanism of Action of BI 224436**

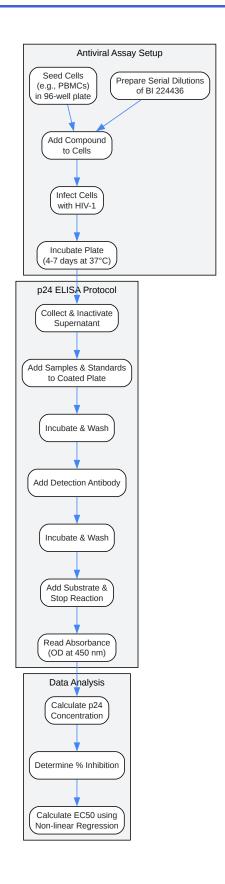
BI 224436 disrupts the function of HIV-1 integrase through an allosteric inhibition mechanism. After the virus enters a host cell, its RNA is reverse-transcribed into double-stranded DNA. This viral DNA, along with the integrase enzyme, forms a pre-integration complex (PIC) that is transported into the nucleus. The integrase enzyme must then perform two key catalytic activities: 3'-processing, where it cleaves a dinucleotide from each 3' end of the viral DNA, and strand transfer, where it covalently links the processed viral DNA ends to the host cell's DNA.[1]

**BI 224436** binds to an allosteric site on the integrase enzyme, which is remote from the active site. This binding event induces a conformational change that specifically inhibits the 3'-processing step.[1][2] Furthermore, this allosteric pocket is the same site where the host protein LEDGF/p75 binds to tether the pre-integration complex to the host chromatin. By occupying this pocket, **BI 224436** acts as a potent inhibitor of the integrase-LEDGF/p75 interaction.[8] This dual mechanism effectively blocks the integration of viral DNA, thereby halting the viral replication cycle.









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